molecular formula C7H15N3O3 B10827597 Homocitrulline-d3

Homocitrulline-d3

Cat. No.: B10827597
M. Wt: 192.23 g/mol
InChI Key: XIGSAGMEBXLVJJ-QNHGGXHASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Homocitrulline-d3 can be synthesized from L-lysine monohydrochloride using a method similar to that used for L-homocitrulline. The process involves treating L-lysine monohydrochloride with copper salts under alkaline conditions to protect the α-NH2 group, followed by formylation of the δ-NH2 group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound in satisfactory yield . This method is environmentally friendly and suitable for industrial production.

Chemical Reactions Analysis

Homocitrulline-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include cyanate, urea, and thiocyanate. Major products formed from these reactions include carbamylated proteins and peptides .

Mechanism of Action

Homocitrulline-d3 exerts its effects through carbamoylation, a process where cyanate reacts with the ε-NH2 group of lysine residues in proteins and peptides. This reaction is nonenzymatic and can occur under physiological conditions where cyanate is present in equilibrium with urea . The formation of this compound can affect protein structure and function, leading to various biological consequences.

Properties

Molecular Formula

C7H15N3O3

Molecular Weight

192.23 g/mol

IUPAC Name

(2S)-6-(carbamoylamino)-2-deuterio-2-(dideuterioamino)hexanoic acid

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i5D/hD2

InChI Key

XIGSAGMEBXLVJJ-QNHGGXHASA-N

Isomeric SMILES

[2H][C@](CCCCNC(=O)N)(C(=O)O)N([2H])[2H]

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N

Origin of Product

United States

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